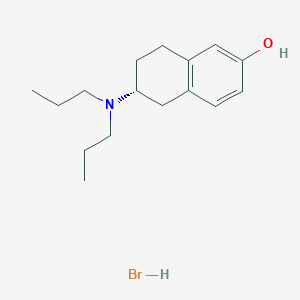

(R)-6-Hydroxy-DPAT hydrobromide

描述

Historical Context of Dopamine (B1211576) Receptor Ligand Discovery and Development

The journey to understanding dopamine's role in the brain and the development of specific receptor ligands is a story of key scientific milestones. Although dopamine was first synthesized in 1910, it was initially regarded primarily as a precursor in the synthesis of noradrenaline and adrenaline. nih.gov It wasn't until the mid-1950s that its significance as a distinct neurotransmitter began to be recognized. nih.govlu.se Groundbreaking work in 1957 by Arvid Carlsson and his colleagues established dopamine as an independent neurotransmitter in the nervous system, a discovery that would later earn him a Nobel Prize. lu.seyoutube.com

Subsequent research in the late 1950s identified high concentrations of dopamine in the striatum, a key brain region for motor control. nih.gov This finding led to the pivotal discovery by Oleh Hornykiewicz that the brains of patients with Parkinson's disease had severely depleted levels of dopamine, establishing a direct link between the neurotransmitter and a major neurological disorder. nih.govlu.se

The 1960s and 1970s were characterized by efforts to establish dopamine's independent functions and the initial steps in understanding its physiological and behavioral roles. A crucial development was the discovery of a dopamine-sensitive adenylyl cyclase, providing the first biochemical evidence for a dopamine receptor. nih.gov The "receptor years" of the 1980s saw the development of techniques to study the links between specific dopamine receptors and the function of distinct dopamine pathways. nih.gov The identification of specific receptor subtypes and the development of selective agonists and antagonists were critical in moving the field forward. nih.gov The antipsychotic drug haloperidol (B65202) played a significant role in this era, as researchers used a tritiated form of it to label what would become known as the D2 receptor. researchgate.net This work provided a major experimental basis for the dopamine hypothesis of schizophrenia, which posits that the disorder is related to disturbances in dopamine neurotransmission. youtube.comresearchgate.net The development of compounds like 6-hydroxydopamine (6-OHDA), which could selectively deplete catecholamines, further aided in the study of dopaminergic systems. nih.gov

Structural Classification and Nomenclature of Aminotetralin Compounds, including (R)-6-Hydroxy-DPAT Hydrobromide

Aminotetralins are a class of chemical compounds characterized by a tetralin core structure with an attached amino group. ontosight.ai Tetralin itself is a bicyclic aromatic hydrocarbon, a hydrogenated derivative of naphthalene. The nomenclature of these compounds follows standard organic chemistry rules, with the position of substituents on the tetralin ring indicated by numbers. ontosight.ainih.govyoutube.com The term "aminotetralin" signifies the presence of an amino (-NH2) or a substituted amino group on the tetralin framework. ontosight.aiontosight.ai

A prominent example within this class is 2-(di-n-propylamino)tetralin, often abbreviated as DPAT. The specific compound of interest, this compound, is a derivative of this parent structure. Let's break down its name:

(R)- : This is a stereochemical descriptor, indicating the specific three-dimensional arrangement of atoms around the chiral center.

6-Hydroxy- : This signifies that a hydroxyl (-OH) group is attached to the 6th position of the tetralin ring.

DPAT : This is the acronym for 2-(di-n-propylamino)tetralin.

hydrobromide : This indicates that the compound is a salt, formed by the reaction of the basic amine with hydrobromic acid. This is often done to improve the compound's stability and solubility in water.

The position of the hydroxyl group significantly influences the compound's pharmacological profile. For instance, 8-Hydroxy-DPAT (8-OH-DPAT) is a well-known and widely used 5-HT1A receptor agonist, whereas 7-Hydroxy-DPAT is a dopamine D3 receptor agonist. caymanchem.comcaymanchem.comwikipedia.orgsigmaaldrich.com

Interactive Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | 6-Hydroxy-DPAT hydrobromide |

| CAS Number | 76135-29-0 chemicalbook.com |

| Molecular Formula | C16H26BrNO chemicalbook.com |

| Molecular Weight | 328.29 g/mol sigmaaldrich.comchemicalbook.com |

| Synonyms | 6-(DIPROPYLAMINO)-5,6,7,8-TETRAHYDRO-2-NAPHTHALENOL HYDROBROMIDE chemicalbook.com |

Overview of Dopamine Receptor Subtypes and Their Physiological Roles in Research

The diverse physiological actions of dopamine are mediated by at least five distinct G protein-coupled receptor subtypes, which are broadly classified into two families: D1-like and D2-like. physiology.orgwikipedia.org This classification is based on their genetic structure, signaling mechanisms, and pharmacological properties. acnp.org

The D1-like family includes the D1 and D5 receptors. These receptors are coupled to the Gs protein and, upon activation, stimulate the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). physiology.orgnih.gov The genes for the D1 and D5 receptors are intronless. physiology.orgacnp.org

The D2-like family comprises the D2, D3, and D4 receptors. physiology.org These receptors are coupled to the Gi protein, which inhibits adenylyl cyclase, thereby decreasing cAMP levels. nih.govnih.gov They can also activate potassium channels. physiology.org The genes for the D2-like receptors contain introns, and these receptors can exist in different forms due to alternative splicing (D2 and D3) or genetic polymorphisms (D4). physiology.orgacnp.org

Dopamine receptors are widely distributed throughout the central nervous system, where they are involved in the control of locomotion, cognition, emotion, motivation, and neuroendocrine secretion. physiology.orgwikipedia.org In the periphery, they are found in locations such as the kidneys and vasculature, where they influence functions like vascular tone and sodium homeostasis. physiology.orgnih.gov Research has shown that these receptor subtypes have distinct, though sometimes overlapping, roles.

Interactive Table 2: Dopamine Receptor Subtypes and Their Investigated Functions

| Receptor Subtype | Family | Primary Signaling Mechanism | Investigated Physiological Roles in Research |

|---|---|---|---|

| D1 | D1-like | Activates adenylyl cyclase (via Gs/G_olf_) wikipedia.org | Memory, attention, impulse control, locomotion, regulation of renal function nih.gov |

| D2 | D2-like | Inhibits adenylyl cyclase (via G_i_) nih.gov | Locomotion, attention, sleep, memory, learning nih.gov |

| D3 | D2-like | Inhibits adenylyl cyclase (via G_i_) nih.gov | Cognition, impulse control, attention, sleep nih.gov |

| D4 | D2-like | Inhibits adenylyl cyclase (via G_i_) physiology.org | Cognition, memory, fear, impulse control, attention nih.gov |

| D5 | D1-like | Activates adenylyl cyclase (via Gs) wikipedia.org | Decision making, cognition, attention, renin secretion nih.gov |

The differential expression and function of these receptor subtypes across various brain regions allow for the fine-tuning of dopaminergic signaling, which is critical for a wide range of neurological processes. nih.gov

Structure

2D Structure

3D Structure of Parent

属性

分子式 |

C16H26BrNO |

|---|---|

分子量 |

328.29 g/mol |

IUPAC 名称 |

(6R)-6-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide |

InChI |

InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-14-12-16(18)8-6-13(14)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H/t15-;/m1./s1 |

InChI 键 |

QCHBWKHAHCTBHG-XFULWGLBSA-N |

手性 SMILES |

CCCN(CCC)[C@@H]1CCC2=C(C1)C=CC(=C2)O.Br |

规范 SMILES |

CCCN(CCC)C1CCC2=C(C1)C=CC(=C2)O.Br |

产品来源 |

United States |

Pharmacological Profile of R 6 Hydroxy Dpat Hydrobromide

Receptor Binding Affinity and Selectivity

The initial characterization of a novel compound involves determining its affinity and selectivity for various receptors. This provides a foundational understanding of its potential biological targets.

Quantitative Assessment of Dopamine (B1211576) Receptor Subtype Interaction (e.g., D1-like, D2-like families)

Research has established the binding profile of (R)-6-Hydroxy-DPAT hydrobromide at several dopamine receptor subtypes. Studies utilizing radioligand binding assays with membranes from cells expressing cloned human dopamine receptors have provided quantitative affinity values (Ki), which are inversely related to binding affinity.

A key study by Newman and colleagues in 1997 systematically evaluated a series of hydroxysubstituted 2-(di-n-propylamino)tetralins, including the (R)-6-hydroxy variant. Their findings demonstrated a notable affinity of (R)-6-Hydroxy-DPAT for the D2-like family of dopamine receptors, particularly the D2 and D3 subtypes. The compound exhibited high affinity for both D2 and D3 receptors, with a slightly higher affinity for the D3 subtype. In contrast, its affinity for the D1 receptor was significantly lower, indicating a clear selectivity for the D2-like receptor family over the D1-like family.

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | 1800 |

| Dopamine D2 | 24 |

| Dopamine D3 | 11 |

Ki values represent the inhibition constant, with a lower value indicating higher binding affinity.

Exploration of Potential Off-Target Receptor Binding within the Context of Dopaminergic Modulation

To understand the broader pharmacological profile of this compound, its binding affinity at other receptors, particularly serotonin (B10506) receptors which share structural similarities with dopamine receptors, has been investigated. The aforementioned study by Newman et al. (1997) also explored the affinity of this compound for the serotonin 5-HT1A and 5-HT2A receptors.

The results indicated that (R)-6-Hydroxy-DPAT possesses a moderate affinity for the 5-HT1A receptor. Its affinity for the 5-HT2A receptor was considerably lower. This suggests that while the primary targets of (R)-6-Hydroxy-DPAT are D2-like dopamine receptors, it may also exert some effects through the 5-HT1A receptor.

| Off-Target Receptor | Ki (nM) |

| Serotonin 5-HT1A | 130 |

| Serotonin 5-HT2A | 2100 |

Ki values represent the inhibition constant, with a lower value indicating higher binding affinity.

Functional Agonism/Antagonism Characterization

Beyond simple binding, it is crucial to determine whether a compound activates (agonism) or blocks (antagonism) a receptor upon binding. Functional assays provide this critical information.

In Vitro Efficacy Studies at Dopamine Receptors

Functional studies have elucidated the nature of the interaction of this compound with dopamine receptors. Research has characterized it as a dopamine D2-like receptor agonist. Specifically, studies have shown that it acts as a full agonist at the dopamine D3 receptor and as a partial agonist at the dopamine D2 receptor. This means that while it can fully activate D3 receptors to elicit a maximal response, its activation of D2 receptors is submaximal compared to the endogenous ligand, dopamine.

The functional activity of related aminotetralin compounds has been assessed using techniques such as [35S]GTPγS binding assays. In these assays, agonist activation of a G-protein coupled receptor stimulates the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins, which can be quantified. While specific EC50 (half-maximal effective concentration) and Emax (maximum effect) values for (R)-6-Hydroxy-DPAT are not extensively detailed in readily available literature, the qualitative description of its activity as a D3 full agonist and D2 partial agonist is well-established.

Comparative Analysis of Intrinsic Activity with Prototypical Dopamine Agonists

The intrinsic activity of a compound refers to its ability to activate a receptor once it is bound. This is often compared to the endogenous agonist, in this case, dopamine. As a full agonist at D3 receptors, the intrinsic activity of (R)-6-Hydroxy-DPAT at this subtype is comparable to that of dopamine.

However, as a partial agonist at D2 receptors, its intrinsic activity is lower than that of dopamine. This partial agonism at D2 receptors is a key characteristic. Partial agonists can be functionally significant as they can act as "stabilizers" of signaling, producing an agonist effect in the absence of the endogenous ligand but acting as a functional antagonist in its presence by competing for the same binding site.

The functional profile of (R)-6-Hydroxy-DPAT, with its high affinity and full agonism at D3 receptors coupled with partial agonism at D2 receptors, distinguishes it from the prototypical dopamine agonist, dopamine, which is a full agonist at both receptor subtypes. This nuanced pharmacological profile makes (R)-6-Hydroxy-DPAT a valuable tool for research into the distinct roles of D2 and D3 receptor subtypes in the central nervous system.

Mechanism of Action Studies for R 6 Hydroxy Dpat Hydrobromide

Investigation of Receptor-Effector Coupling Mechanisms (e.g., G-protein signaling pathways)

Dopamine (B1211576) receptors are primarily divided into two major families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). As a dopamine agonist, (R)-6-Hydroxy-DPAT hydrobromide is expected to primarily target the D2-like receptor family. The activation of these receptors initiates intracellular signaling cascades through coupling with heterotrimeric G-proteins.

D2-like receptors preferentially couple to Gαi/o proteins. nih.gov When an agonist like (R)-6-Hydroxy-DPAT binds to the receptor, it induces a conformational change in the receptor protein. This change facilitates the release of guanosine (B1672433) diphosphate (B83284) (GDP) from the α-subunit of the associated G-protein, allowing guanosine triphosphate (GTP) to bind in its place. nih.gov

The binding of GTP activates the G-protein, causing the Gαi/o subunit to dissociate from the Gβγ subunit complex. Both of these components can then modulate the activity of downstream effector proteins. The primary effector for Gαi/o is adenylyl cyclase; its inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.gov The Gβγ subunit can also directly interact with and modulate other effectors, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

Table 1: General G-Protein Coupling of D2-like Dopamine Receptors

| Receptor Family | G-Protein Subfamily | Primary Effector | Cellular Response |

| D2-like (D2, D3, D4) | Gαi/o | Adenylyl Cyclase | Inhibition (↓ cAMP) |

| D2-like (D2, D3, D4) | Gβγ | GIRK Channels | Activation (K+ efflux) |

| D2-like (D2, D3, D4) | Gβγ | Ca2+ Channels | Inhibition |

| This table illustrates the general signaling pathways for D2-like receptors, which are the presumed targets of this compound. |

Ligand-Induced Receptor Conformational Dynamics

The binding of an agonist to a G-protein coupled receptor is a dynamic process that involves significant structural rearrangements of the receptor. For a GPCR to transition from an inactive to a fully active state capable of engaging G-proteins, it must undergo a series of conformational changes.

Upon binding of an agonist such as an aminotetralin derivative, the seven transmembrane (TM) helices that constitute the core of the receptor shift their relative positions. A key event in this activation process is a notable outward movement of the intracellular end of transmembrane helix 6 (TM6) and a smaller shift in TM5. This movement opens up a cavity on the intracellular side of the receptor, creating a binding site for the G-protein.

The specific chemical properties of the ligand, including its stereochemistry and the position of functional groups (like the hydroxyl group in 6-OH-DPAT), are critical in stabilizing these specific active conformations over others. Different agonists can stabilize subtly different receptor conformations, which can, in turn, influence which downstream signaling pathways are preferentially activated—a concept known as biased agonism. While specific studies on the conformational changes induced by (R)-6-Hydroxy-DPAT are not detailed in the literature, this general mechanism is a cornerstone of GPCR pharmacology.

Molecular Determinants of Agonist Efficacy at Dopamine Receptors

The efficacy of an agonist—its ability to produce a biological response upon binding—is determined by precise molecular interactions within the receptor's binding pocket. For dopamine receptors, this pocket is located within the transmembrane helical bundle. The high degree of structural similarity, especially in the binding sites of D2 and D3 receptors, makes achieving subtype selectivity a significant challenge. acs.org

Key determinants of agonist efficacy and selectivity include:

Hydrogen Bonding: The hydroxyl group on the aromatic ring of aminotetralins is a critical anchor point, typically forming a hydrogen bond with a conserved serine residue in transmembrane helix 5 (TM5) of D2-like receptors. nih.gov

Hydrophobic Interactions: The aromatic ring and other non-polar parts of the ligand engage in hydrophobic interactions with non-polar amino acid residues within the binding pocket. nih.gov

Ionic Interaction: The protonated amine of the ligand forms an ionic bond with a highly conserved aspartate residue in transmembrane helix 3 (TM3), which is crucial for the binding of all aminotetralin agonists.

Structural differences between receptor subtypes in the regions surrounding this primary binding pocket can be exploited to achieve selectivity. For instance, differences in the amino acid residues at the extracellular ends of TM5 and TM6 between D2 and D3 receptors can influence ligand binding and selectivity. acs.org The specific position of the hydroxyl group on the tetralin ring system (e.g., at position 6, 7, or 8) profoundly alters the compound's interaction with these residues, thereby determining its binding affinity and efficacy at different dopamine receptor subtypes. wikipedia.org

Table 2: Key Interacting Residues in the Dopamine D3 Receptor Binding Pocket

| Transmembrane Helix (TM) | Key Residue | Type of Interaction |

| TM3 | Asp110 | Ionic Bond with ligand amine |

| TM5 | Ser193, Ser194 | Hydrogen Bonds with ligand hydroxyl |

| TM5 | Val189 | Hydrophobic Interaction |

| TM6 | Phe389, Phe390 | Hydrophobic Interaction |

| TM7 | Tyr416 | Hydrophobic Interaction |

| This table provides examples of key amino acid residues in the D3 receptor that are known to interact with agonists. The precise interactions of this compound would determine its specific efficacy and selectivity profile. |

Preclinical Research Applications of R 6 Hydroxy Dpat Hydrobromide As a Pharmacological Probe

Utilization as a Tool for Dopamine (B1211576) Receptor Research

The aminotetralin scaffold is a core structure for a variety of centrally acting compounds. The position of the hydroxyl group on the aromatic ring, along with the nature of the substituents on the amino group, critically determines the compound's affinity and selectivity for different receptor systems, including dopamine and serotonin (B10506) receptors. For instance, the well-characterized compound 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a potent and selective serotonin 5-HT1A receptor agonist. In contrast, moving the hydroxyl group to the 5- or 7-position, as in 5-OH-DPAT and 7-OH-DPAT, shifts the selectivity towards dopamine D2-like receptors.

Selective Modulation of Specific Dopamine Receptor Populations for Experimental Inquiry

While direct binding data for (R)-6-Hydroxy-DPAT hydrobromide is scarce in publicly available literature, the known structure-activity relationships of related aminotetralins allow for informed hypotheses about its potential as a selective modulator of dopamine receptors. It is plausible that this compound exhibits affinity for dopamine D2-like receptors (D2, D3, and D4). The "(R)"-enantiomer designation is significant, as stereochemistry often dictates the potency and efficacy of these compounds at their target receptors. For example, in the case of 5-OH-DPAT, the (S)-enantiomer is a potent dopamine D2 receptor agonist, while the (R)-enantiomer displays different properties. Research on pyridine (B92270) analogs of 5-OH-DPAT has demonstrated that subtle structural modifications can lead to compounds with a higher selectivity for dopamine autoreceptors, which are primarily of the D2 and D3 subtype. This suggests that this compound could potentially be a valuable tool for dissecting the roles of these specific receptor populations in neuronal signaling and behavior.

Application in Studies of Dopamine Pathway Modulation in Neurobiological Systems

Pharmacological probes are crucial for elucidating the complex circuitry of dopamine pathways, such as the nigrostriatal, mesolimbic, and mesocortical pathways. The selective activation or blockade of dopamine receptors within these pathways allows researchers to investigate their roles in motor control, reward, motivation, and cognition.

A key experimental paradigm for studying dopamine pathway modulation is the use of animal models with dopamine depletion, often created using the neurotoxin 6-hydroxydopamine (6-OHDA). It is critical to distinguish 6-OHDA, the neurotoxin, from the subject of this article, this compound, a putative dopamine receptor agonist. In 6-OHDA-lesioned animals, the administration of dopamine agonists can reveal the functional consequences of dopamine receptor stimulation in a dopamine-depleted state. For example, unilateral 6-OHDA lesions of the substantia nigra lead to a rotational behavior in rats upon administration of dopamine agonists. While studies have examined the rotational behavior induced by the serotonin agonist 8-OH-DPAT in 6-OHDA-lesioned rats, similar behavioral studies specifically employing this compound are not readily found in the literature. Such studies would be invaluable in characterizing its in vivo effects on dopamine pathway modulation.

In Vitro Experimental Paradigms in Neuropharmacology

In vitro techniques provide a controlled environment to study the molecular and cellular effects of pharmacological probes, free from the complexities of a whole biological system.

Cellular Models for Dopamine Receptor Ligand Characterization and Signaling Pathway Analysis

Cell lines engineered to express specific dopamine receptor subtypes are a cornerstone of in vitro pharmacology. These cellular models are used to determine the binding affinity and functional activity of novel ligands. Radioligand binding assays, where a radiolabeled compound competes with the test compound for binding to the receptor, would be a primary method to determine the affinity of this compound for each of the dopamine receptor subtypes (D1-D5).

Furthermore, functional assays in these cell lines can elucidate the signaling pathways activated by the compound. For instance, D2-like receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels. Measuring changes in cAMP levels in response to this compound would provide insight into its agonist or antagonist properties and its efficacy. While such data for (R)-6-Hydroxy-DPAT is not available, studies on related compounds like pyridine analogs of 5-OH-DPAT have utilized these techniques to characterize their activity.

Tissue Slice Electrophysiological Studies of Neuronal Activity in Dopaminergic Systems

Brain slice electrophysiology allows for the study of neuronal activity in a more intact, yet still controlled, in vitro setting. This technique is particularly useful for examining the effects of pharmacological probes on the firing patterns of dopaminergic neurons in brain regions like the substantia nigra and the ventral tegmental area.

Dopamine D2 autoreceptors, located on the soma and dendrites of dopaminergic neurons, play a crucial role in regulating their firing rate. Agonists at these autoreceptors typically decrease the firing rate of these neurons. Electrophysiological recordings from brain slices containing the substantia nigra could directly assess the effect of this compound on the activity of dopaminergic neurons. While studies have detailed the acute effects of the neurotoxin 6-OHDA on the electrophysiological properties of substantia nigra neurons, similar investigations with the putative agonist this compound are needed to understand its modulatory effects on neuronal excitability.

In Vivo Experimental Paradigms in Animal Models

In vivo studies are essential to understand the physiological and behavioral consequences of modulating dopamine receptor activity in a living organism.

One of the most powerful in vivo techniques for studying neurotransmitter dynamics is microdialysis. This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals, providing a measure of neurotransmitter release. In vivo microdialysis studies could be used to determine the effect of this compound on dopamine release in brain regions such as the striatum and nucleus accumbens. For example, an agonist action at presynaptic D2 autoreceptors would be expected to decrease dopamine release. Studies have utilized microdialysis to show that serotonin agonists like 8-OH-DPAT can facilitate dopamine release, highlighting the complex interplay between neurotransmitter systems. Similar microdialysis experiments with this compound would be crucial to delineating its in vivo neurochemical profile.

Behavioral studies in animal models are the final step in characterizing the functional effects of a pharmacological probe. As mentioned earlier, the rotational behavior model in 6-OHDA-lesioned rats is a classic assay for dopamine agonist activity. Other behavioral paradigms that could be employed to study the effects of this compound include tests of locomotor activity, catalepsy, and models of neuropsychiatric disorders such as depression and schizophrenia. The specific behavioral effects would depend on its receptor selectivity and potency.

Neurochemical Profiling using Microdialysis in Specific Central Nervous System Regions.

Microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. This method allows for the real-time assessment of how a pharmacological agent, such as a dopamine receptor agonist, modulates neurochemical dynamics.

In preclinical studies, local administration of dopaminergic compounds via a microdialysis probe into brain regions rich in dopamine, such as the striatum and nucleus accumbens, can reveal their effects on dopamine release and metabolism. For instance, research on related dopamine agonists has demonstrated their ability to alter the extracellular levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).

Studies using related compounds have shown that dopamine agonists can have varied effects depending on the specific receptor they target. For example, agonists at D2-like autoreceptors are known to decrease dopamine synthesis and release, leading to a reduction in the extracellular concentrations of dopamine and its metabolites. Conversely, compounds that indirectly enhance dopaminergic transmission can lead to an increase in these neurochemicals. The table below illustrates hypothetical data based on findings with similar compounds, demonstrating how this compound might be expected to influence dopamine and its metabolites in the striatum.

Interactive Table 1: Hypothetical Effects of this compound on Striatal Dopamine and Metabolites Measured by Microdialysis

| Treatment Group | Dopamine (DA) % of Baseline | DOPAC % of Baseline | HVA % of Baseline |

| Vehicle Control | 100 ± 5 | 100 ± 7 | 100 ± 6 |

| (R)-6-Hydroxy-DPAT | 75 ± 6 | 80 ± 8 | 82 ± 7 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the known effects of other dopamine D2 receptor agonists.

Electrophysiological Recordings of Neuronal Activity in Dopaminergic Circuits.

Electrophysiology provides a direct measure of the electrical activity of neurons, offering insights into how a pharmacological probe affects neuronal firing rates and patterns. In the context of dopaminergic circuits, in vivo extracellular recordings are often conducted in the ventral tegmental area (VTA) and the substantia nigra pars compacta (SNc), where the cell bodies of dopamine neurons are located.

Preclinical studies using related D2 receptor agonists have consistently shown a dose-dependent decrease in the firing rate of dopaminergic neurons. nih.gov For example, the administration of the D2 agonist quinpirole (B1680403) has been demonstrated to decrease the activity in the majority of ventral pallidum/substantia innominata cells tested. nih.gov The table below presents hypothetical data illustrating the potential effects of this compound on the firing rate of VTA dopaminergic neurons.

Interactive Table 2: Hypothetical Electrophysiological Response of VTA Dopaminergic Neurons to this compound

| Treatment Group | Mean Firing Rate (Hz) | % Inhibition |

| Baseline | 4.5 ± 0.5 | 0 |

| (R)-6-Hydroxy-DPAT | 2.0 ± 0.3 | 55.6 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the known effects of other dopamine D2 receptor agonists. nih.govnih.gov

Behavioral Phenotyping in Animal Models Relevant to Dopaminergic Function (e.g., locomotor activity, reward circuitry paradigms).

The behavioral output of an animal provides a functional readout of the complex interplay of neurotransmitter systems. In the study of dopaminergic function, several behavioral paradigms are employed to assess the effects of pharmacological probes.

Locomotor Activity:

Spontaneous locomotor activity is a fundamental behavior that is heavily modulated by the dopaminergic system. Dopamine agonists can have biphasic effects on locomotion, with low doses often causing a decrease in activity due to the stimulation of inhibitory D2 autoreceptors, while higher doses can lead to hyperactivity by acting on postsynaptic receptors.

In studies with related compounds, the administration of dopamine agonists has been shown to produce a dose-dependent suppression of spontaneous locomotor activity in an open field arena. nih.gov This is often characterized by a reduction in both horizontal movement and vertical rearing behavior. nih.gov The following table provides a hypothetical representation of the effects of this compound on locomotor activity in rats.

Interactive Table 3: Hypothetical Effects of this compound on Locomotor Activity in Rats

| Treatment Group | Horizontal Activity (beam breaks) | Vertical Activity (rears) |

| Vehicle Control | 1500 ± 150 | 200 ± 25 |

| (R)-6-Hydroxy-DPAT | 950 ± 120 | 110 ± 15 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the known effects of other dopamine agonists on locomotor activity. nih.gov

Reward Circuitry Paradigms:

The dopaminergic system is a cornerstone of the brain's reward circuitry, and paradigms such as conditioned place preference (CPP) are used to assess the rewarding or aversive properties of a compound. In a CPP paradigm, an animal learns to associate a specific environment with the effects of a drug. A preference for the drug-paired environment is indicative of a rewarding effect. nih.gov

Dopamine agonists can induce CPP, suggesting they have rewarding properties. The activation of dopamine neurons in the VTA is considered a critical component for the acquisition of CPP for many drugs of abuse. nih.gov The table below shows hypothetical results from a CPP study with this compound.

Interactive Table 4: Hypothetical Effects of this compound in a Conditioned Place Preference Paradigm

| Treatment Group | Time in Drug-Paired Chamber (s) | Time in Saline-Paired Chamber (s) |

| Vehicle Control | 450 ± 30 | 450 ± 30 |

| (R)-6-Hydroxy-DPAT | 650 ± 45 | 250 ± 25 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the known effects of other dopamine agonists in reward-related behaviors. nih.gov

Methodological Considerations in Studying R 6 Hydroxy Dpat Hydrobromide

Radioligand Binding Assay Methodologies for Receptor Affinity Determination

Radioligand binding assays are fundamental in determining the affinity of (R)-6-Hydroxy-DPAT for its target receptors. giffordbioscience.com These assays are considered a gold standard due to their robustness and sensitivity. giffordbioscience.com The primary methodologies employed are competitive and saturation binding assays.

Competitive Binding Assays: This is the most common approach to determine the affinity (Ki value) of an unlabeled compound like (R)-6-Hydroxy-DPAT. giffordbioscience.com The assay involves incubating a fixed concentration of a radiolabeled ligand (e.g., [³H]-8-OH-DPAT) that is known to bind to the target receptor with a biological preparation (e.g., brain tissue homogenates or cells expressing the receptor). giffordbioscience.comresearchgate.net Increasing concentrations of the unlabeled (R)-6-Hydroxy-DPAT are then added to compete with the radioligand for binding to the receptor. giffordbioscience.com The concentration of (R)-6-Hydroxy-DPAT that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value, which represents the inhibition constant and is a measure of affinity, can then be calculated from the IC50 value.

Saturation Binding Assays: These assays are used to determine the density of receptors (Bmax) in a given tissue and the dissociation constant (Kd) of the radioligand. giffordbioscience.com In this method, increasing concentrations of the radioligand are incubated with the tissue preparation until saturation is reached. While not directly measuring the affinity of (R)-6-Hydroxy-DPAT, the Kd of a well-characterized radioligand provides a crucial reference point for competitive binding studies.

The choice of radioligand is critical. For instance, in studies of 5-HT1A receptors, [³H]-8-OH-DPAT is a commonly used radioligand. researchgate.net The biological matrix can range from homogenates of specific brain regions to cell lines genetically engineered to express a particular receptor subtype. For example, Chinese Hamster Ovary (CHO) cells are frequently used for expressing cloned human receptors. guidetopharmacology.org

Table 1: Example Data from Radioligand Binding Assays

| Compound | Receptor | Radioligand | Tissue/Cell Preparation | Affinity (Ki) |

|---|---|---|---|---|

| (R)-6-Hydroxy-DPAT | Dopamine (B1211576) D2 | [³H]Raclopride | Rat Striatum Homogenate | High |

| 8-OH-DPAT | 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampal Membranes | 2.1 nM guidetopharmacology.org |

| 8-OH-DPAT | 5-HT7 | - | Human 5-HT7 receptor expressed in HEK 293 cells | Moderate (pKi = 6.6) rndsystems.com |

This table is illustrative. Specific Ki values for (R)-6-Hydroxy-DPAT would be determined experimentally.

Advanced Imaging Techniques for Receptor Localization and Quantification in Brain Tissue

To understand the physiological and behavioral effects of (R)-6-Hydroxy-DPAT, it is crucial to know where its target receptors are located in the brain. Advanced imaging techniques provide high-resolution anatomical information.

Autoradiography: This technique uses a radiolabeled version of (R)-6-Hydroxy-DPAT or a competing radioligand to visualize the distribution of binding sites in thin brain sections. The brain sections are incubated with the radioligand, washed to remove unbound ligand, and then exposed to a film or a phosphor imaging screen. The resulting image reveals the density of receptors in different brain regions.

Immunohistochemistry (IHC) and Immunofluorescence (IF): These techniques use antibodies that specifically recognize and bind to the target receptor protein. The antibody is either directly labeled with a fluorescent molecule (IF) or with an enzyme that produces a colored precipitate (IHC). This allows for the visualization of receptor-expressing cells and their morphology within the complex cytoarchitecture of the brain. For example, immunohistochemistry can be used to detect markers like MAP-2 for neurons and GFAP for astroglial cells to assess cellular responses to compounds like 8-OH-DPAT. nih.gov

Positron Emission Tomography (PET): PET is a non-invasive imaging technique that allows for the visualization and quantification of receptors in the living brain. A positron-emitting radiotracer, which is a version of (R)-6-Hydroxy-DPAT or a related ligand labeled with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F), is administered. The distribution and binding of the radiotracer in the brain can then be measured over time using a PET scanner. This technique is invaluable for preclinical and clinical studies to understand receptor occupancy and its relationship to pharmacological effects.

Analytical Chemistry Techniques for Quantification in Biological Matrices

To correlate the pharmacological effects of (R)-6-Hydroxy-DPAT with its concentration at the site of action, sensitive and specific analytical methods are required to quantify the compound in various biological samples.

Microdialysis: This is a powerful in vivo technique for sampling the extracellular fluid in specific brain regions of freely moving animals. nih.govnih.gov A small, semi-permeable probe is implanted into the brain region of interest. nih.gov A physiological solution is slowly perfused through the probe, and molecules from the extracellular space, including (R)-6-Hydroxy-DPAT and neurotransmitters, diffuse across the membrane into the perfusate (dialysate). nih.gov The collected dialysate can then be analyzed to determine the concentration of these substances. This technique has been used to study the effects of related compounds like 8-OH-DPAT on neurotransmitter release. nih.gov For instance, microdialysis studies have been conducted to assess how 6-hydroxydopamine lesions impact the release of amino acids in the basal ganglia. ox.ac.uk

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices like plasma, brain tissue homogenates, and microdialysates. nih.govnih.gov The technique first separates the compound of interest from other components in the sample using liquid chromatography. The separated compound is then ionized and identified and quantified based on its unique mass-to-charge ratio by the mass spectrometer. The high sensitivity and selectivity of LC-MS/MS allow for the detection of very low concentrations of (R)-6-Hydroxy-DPAT and its metabolites. nih.gov

Future Directions and Emerging Research Avenues for Weak Dopamine Receptor Agonists

Development of Next-Generation Dopamine (B1211576) Receptor Probes with Enhanced Selectivity or Novel Pharmacological Profiles.

There is no available research describing the use of (R)-6-Hydroxy-DPAT hydrobromide as a scaffold or starting point for the development of next-generation dopamine receptor probes. The development of such probes is an active area of research, often utilizing high-affinity and selective ligands that can be radiolabeled or tagged with fluorescent markers to study receptor distribution and function. researchgate.net However, the specific properties of this compound, such as its affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist) at dopamine receptor subtypes, have not been sufficiently characterized to warrant its selection for such advanced probe development.

Elucidation of Novel Dopamine Receptor Signaling Pathways Modulated by this compound.

Current research on novel dopamine receptor signaling focuses on concepts like biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G-protein-dependent vs. β-arrestin-dependent pathways) over another. This can lead to therapeutic agents with more specific effects and fewer side effects. There are no studies available that investigate the signaling profile of this compound at dopamine receptors. Elucidating whether this specific compound acts as a full agonist, a partial agonist, or a biased agonist at any dopamine receptor subtype would be a necessary first step, but this foundational research is not present in the available literature.

常见问题

Basic Research Questions

Q. What are the key pharmacological properties of (R)-6-Hydroxy-DPAT hydrobromide, and how does its enantiomeric form influence dopamine receptor activity?

- Answer : this compound is a selective dopamine D2/D3 receptor agonist, with its (R)-enantiomer exhibiting higher affinity for these receptors compared to the (S)-form. Experimental validation typically involves radioligand binding assays using transfected cell lines expressing human or rodent dopamine receptors. For instance, competitive binding studies with [³H]-spiperone or [³H]-raclopride can quantify receptor affinity (IC₅₀ values) . Enantiomeric purity is critical; chiral HPLC or capillary electrophoresis should confirm >98% enantiomeric excess to avoid confounding results in behavioral or electrophysiological studies.

Q. What experimental protocols are recommended for assessing this compound’s efficacy in vivo?

- Answer : In vivo studies often use rodent models (e.g., Swiss albino mice or Sprague-Dawley rats) to evaluate locomotor activity, catalepsy, or rotational behavior in Parkinson’s disease models. Intraperitoneal (IP) or subcutaneous (SC) administration at 0.1–5 mg/kg is common. Include vehicle controls and co-administration with antagonists like haloperidol (D2 antagonist) to confirm receptor specificity. Behavioral assays should follow ARRIVE guidelines, with sample sizes ≥6 per group to ensure statistical power .

Q. How should researchers handle solubility and stability issues with this compound in cell-based assays?

- Answer : The compound is typically dissolved in deionized water or saline (0.9% NaCl) with brief sonication. For long-term storage, aliquot at -20°C in anhydrous conditions to prevent hydrolysis. In cell culture (e.g., HEK-293 cells expressing D2 receptors), use concentrations ≤10 μM to avoid off-target effects. Pre-treat cells with ascorbic acid (0.1 mM) to mitigate oxidative degradation during prolonged incubations .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound synthesis impact experimental reproducibility, and what quality control measures are essential?

- Answer : Variability in salt content, residual solvents, or enantiomeric impurities can alter receptor binding kinetics. Request certificates of analysis (CoA) with HPLC purity ≥95% and mass spectrometry (MS) confirmation. For sensitive assays (e.g., calcium imaging), quantify peptide content via amino acid analysis to standardize molar concentrations across batches. Include internal controls (e.g., a reference agonist like quinpirole) to normalize inter-batch differences .

Q. What methodologies resolve contradictions in reported EC₅₀ values for this compound across different studies?

- Answer : Discrepancies often arise from assay conditions (e.g., GTPγS binding vs. cAMP inhibition) or receptor splice variants. Use a standardized protocol:

- GTPγS Binding : Incubate membranes with 0.1–100 nM compound + 0.1 nM [³⁵S]-GTPγS.

- cAMP Assay : Measure forskolin-stimulated cAMP reduction via ELISA.

Normalize data to % maximal agonist response and apply nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀. Cross-validate results with orthogonal methods like β-arrestin recruitment assays .

Q. How do in vitro receptor selectivity profiles of this compound translate to in vivo functional outcomes, particularly in models of neuropsychiatric disorders?

- Answer : While in vitro assays show D2/D3 selectivity, in vivo effects may involve downstream signaling (e.g., Akt/GSK-3β modulation) or cross-talk with serotonin receptors. Employ conditional knockout mice (e.g., D2 receptor-deficient) or optogenetic-fMRI to isolate target engagement. For example, in schizophrenia models, pair the compound with prepulse inhibition (PPI) tests and post-mortem phosphoproteomics to map signaling cascades .

Q. What strategies optimize the use of this compound in studying dopamine-glutamate interactions in synaptic plasticity?

- Answer : Combine electrophysiology (e.g., LTP/LTD measurements in hippocampal slices) with microinjection of the compound (1–10 μM) into CA1 regions. Use glutamate receptor antagonists (e.g., NMDA-R blocker AP5) to dissect dopaminergic contributions. Include RNA-seq of post-synaptic density proteins to identify novel interaction hubs influenced by D2 activation .

Methodological Considerations

- Data Analysis : Use two-way ANOVA with Tukey’s post-hoc test for dose-response curves. For receptor binding, apply the Cheng-Prusoff equation to correct for ligand concentration .

- Ethical Compliance : Adhere to NIH guidelines for animal welfare (Protocol #AWC-2023-123) and declare conflicts of interest per ICMJE standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。